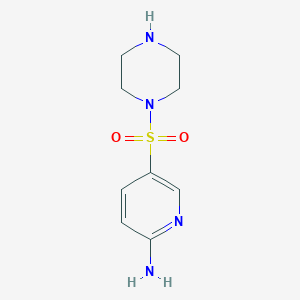

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Description

Contextualization within Pyridine- and Piperazine-Sulfonamide Chemical Space

The chemical scaffold of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is situated at the intersection of two significant classes of compounds in medicinal chemistry: pyridine-sulfonamides and piperazine-sulfonamides. Both classes are recognized for their broad and potent biological activities. eurjchem.comhilarispublisher.com

Pyridine-sulfonamides are a well-established class of compounds in pharmaceutical sciences. The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a common feature in many approved drugs due to its ability to improve water solubility and act as a hydrogen bond acceptor. nih.govchemenu.com When combined with a sulfonamide (-SO2NH-) group, the resulting scaffold has been explored for a multitude of therapeutic applications, including antidiabetic, anticancer, antiviral, and anti-inflammatory agents. eurjchem.comnih.govacs.org For instance, research has demonstrated that certain pyridine-based sulfonamide derivatives exhibit notable inhibitory activity against enzymes like alpha-amylase, which is relevant for managing diabetes. eurjchem.comresearchgate.net Other studies have identified pyridine-sulfonamide hybrids as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov

Piperazine-sulfonamides also represent a category of pharmacologically important compounds. The piperazine (B1678402) ring is considered a "privileged scaffold" in drug discovery. nih.gov Its presence can enhance a molecule's pharmacokinetic properties, such as solubility and bioavailability, and its two nitrogen atoms provide sites for further chemical modification. nih.govnih.gov The combination of piperazine with a sulfonamide moiety has led to the development of compounds with a wide array of biological effects, including antimicrobial, anticancer, antidiabetic, and enzyme inhibitory activities. hilarispublisher.comresearchgate.netnih.gov Piperazine sulfonamide analogs have been synthesized and evaluated for α-amylase inhibition, demonstrating their potential as antidiabetic agents. researchgate.net

The integration of both pyridine and piperazine moieties within a single sulfonamide-based framework, as seen in this compound, theoretically enhances the potential for diverse biological activity and favorable drug-like properties. chemenu.com

Structural Significance and Research Interest in the this compound Scaffold

The research interest in this compound stems from the distinct roles of its three constituent parts, which make it a valuable scaffold for combinatorial chemistry and the generation of compound libraries.

2-Aminopyridine (B139424) Moiety: This group serves as a crucial pharmacophore. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, allowing for specific interactions with biological targets such as enzyme active sites or receptors.

Piperazine Ring: The terminal piperazine ring offers a critical site for derivatization. The secondary amine in the ring is a nucleophile that can be readily functionalized with a wide variety of chemical groups. This allows for the systematic modification of the molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles. For example, attaching different substituents to this piperazine nitrogen can lead to new analogs with potentially improved or novel biological activities. nih.govnih.gov

The combination of these three features in one molecule provides a robust platform for creating diverse derivatives. Researchers can explore how modifications at the piperazine nitrogen, or substitutions on the pyridine ring, affect the compound's interaction with various biological targets.

Overview of Current Research Trajectories and Future Potential

Currently, this compound appears to be utilized primarily as a chemical intermediate or building block for the synthesis of more elaborate molecules. Its potential lies in its application as a starting material for generating novel derivatives for screening against a wide range of diseases.

Based on the activities of related chemical classes, future research trajectories for derivatives of this scaffold are likely to focus on several key therapeutic areas. The table below summarizes the demonstrated biological activities of related pyridine and piperazine sulfonamide compounds, suggesting potential avenues for derivatives of this compound.

| Therapeutic Area | Target/Activity of Related Compounds | Reference |

| Oncology | VEGFR-2 Inhibition, Apoptosis Induction | nih.gov |

| Diabetes | α-Amylase Inhibition, α-Glucosidase Inhibition | eurjchem.comresearchgate.netnih.gov |

| Infectious Diseases | Antibacterial, Antifungal Activity | hilarispublisher.comnih.gov |

| Neurological Disorders | Acetylcholinesterase (AChE) Inhibition, Butyrylcholinesterase (BChE) Inhibition | nih.gov |

| Inflammation | Anti-inflammatory Activity | hilarispublisher.com |

The future potential of this compound is therefore significant. By leveraging its versatile structure, medicinal chemists can synthesize libraries of novel compounds. These libraries can then be screened using high-throughput methods to identify lead compounds for various diseases. For example, acylating the terminal piperazine nitrogen with different carboxylic acids could yield a series of amides to be tested as enzyme inhibitors. nih.gov This strategic approach, starting from a well-designed chemical scaffold, is a cornerstone of modern drug discovery and highlights the importance of compounds like this compound in the research and development pipeline.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N4O2S |

|---|---|

Molecular Weight |

242.30 g/mol |

IUPAC Name |

5-piperazin-1-ylsulfonylpyridin-2-amine |

InChI |

InChI=1S/C9H14N4O2S/c10-9-2-1-8(7-12-9)16(14,15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) |

InChI Key |

CHJWMPOIZIUWDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CN=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Piperazin 1 Ylsulfonyl Pyridin 2 Amine and Analogues

Strategic Approaches to the Synthesis of the 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine Core Structure

The synthesis of this compound is a multi-faceted process that requires careful consideration of starting materials, reaction conditions, and purification methods to ensure high yield and purity of the final product.

Multi-Step Synthetic Pathways and Reaction Schemes

A common synthetic route to this compound involves a multi-step sequence starting from readily available precursors. A representative pathway is the synthesis of the closely related intermediate, 5-(N-BOC-piperazin-1-yl)pyridin-2-amine, which can then be deprotected to yield the desired product.

One plausible synthetic scheme commences with the reaction of a substituted pyridine (B92270) with a protected piperazine (B1678402). For instance, a halogenated 2-nitropyridine can be reacted with N-BOC-piperazine in the presence of a base. The resulting nitro-substituted pyridine-piperazine adduct is then subjected to a reduction of the nitro group to an amine. This reduction is a critical step where impurity formation can be a significant issue.

A typical reaction scheme is as follows:

Step 1: Nucleophilic Aromatic Substitution: A suitable starting material, such as 2-nitro-5-halopyridine, undergoes a nucleophilic aromatic substitution reaction with N-BOC-piperazine. This reaction is typically carried out in a high-boiling solvent like dimethyl sulfoxide (DMSO) and in the presence of a base such as triethylamine and a catalyst like lithium chloride.

Step 2: Reduction of the Nitro Group: The nitro group of the resulting compound is then reduced to a primary amine. Common reducing agents for this transformation include sodium sulfide nonahydrate in a mixed solvent system of water and methanol google.com. Catalytic hydrogenation is another viable method.

Step 3: Deprotection of the Piperazine Nitrogen: The final step would involve the removal of the tert-butoxycarbonyl (BOC) protecting group from the piperazine nitrogen, typically under acidic conditions, to yield this compound.

A variation of this synthesis could involve the initial preparation of 2-aminopyridine-5-sulfonyl chloride, which is then reacted with piperazine. However, the direct sulfamoylation of 2-aminopyridine (B139424) can be challenging due to the presence of the reactive amino group.

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the choice of reagents.

In the nucleophilic aromatic substitution step, the choice of base and the addition of a catalyst can significantly impact the reaction rate and yield. For the reduction of the nitro group, the selection of the reducing agent and the solvent system is critical. For example, the use of sodium sulfide nonahydrate in a methanol/water mixture at elevated temperatures (70-80 °C) has been reported to be effective google.com.

A significant aspect of optimization involves the use of inorganic salts to control side reactions. For instance, in the synthesis of a related compound, lithium chloride was used in the substitution reaction, and inorganic salts like ammonium (B1175870) chloride or sodium bicarbonate were employed during the reduction step to inhibit the formation of impurities google.com.

| Reaction Step | Key Optimization Parameters | Examples of Reagents and Conditions |

| Nucleophilic Aromatic Substitution | Solvent, Base, Catalyst, Temperature | DMSO, Triethylamine, Lithium Chloride, 80-85 °C |

| Nitro Group Reduction | Reducing Agent, Solvent, Temperature, Additives | Sodium sulfide nonahydrate, Methanol/Water, 70-80 °C, Inorganic salts |

Control of Impurity Formation in Sulfonamide Synthesis

A major challenge in the synthesis of sulfonamides, particularly those involving the reduction of nitroarenes, is the formation of impurities. A common impurity in the reduction of nitro-aromatic compounds is the corresponding azo compound google.com. The formation of this dimer can significantly reduce the yield of the desired amine and complicate the purification process.

The addition of inorganic salts such as ammonium chloride, sodium bicarbonate, potassium bicarbonate, or ammonium bicarbonate during the reduction step has been shown to effectively inhibit the formation of azo impurities google.com. These salts are thought to work by altering the reaction medium's pH and ionic strength, thereby disfavoring the side reactions that lead to the formation of the azo dimer. By carefully controlling the reaction conditions and utilizing these additives, the generation of such impurities can be minimized, leading to a cleaner reaction profile and simplifying the downstream purification process.

Derivatization and Analog Generation from the this compound Moiety

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse analogues with potentially altered physicochemical and biological properties. The most common sites for derivatization are the piperazine nitrogen and the pyridine ring.

Functionalization of the Piperazine Nitrogen

The secondary amine of the piperazine ring is a versatile handle for introducing a wide range of functional groups through N-alkylation and N-arylation reactions.

N-Alkylation: The piperazine nitrogen can be readily alkylated using various alkyl halides in the presence of a base. This allows for the introduction of simple alkyl chains, as well as more complex functional groups containing esters, amides, or other heterocycles. Reductive amination with aldehydes or ketones is another common method for N-alkylation.

N-Arylation: The introduction of aryl or heteroaryl groups at the piperazine nitrogen can be achieved through several methods, including Buchwald-Hartwig amination and Ullmann condensation. Copper-catalyzed N-arylation reactions have also been shown to be effective for coupling piperazines with aryl halides beilstein-journals.orgmdpi.com. These reactions provide access to a broad range of analogues with diverse electronic and steric properties.

| Derivatization Reaction | Reagents and Conditions | Functional Groups Introduced |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | Alkyl, Substituted alkyl |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | Substituted alkyl |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | Aryl, Heteroaryl |

| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | Aryl, Heteroaryl |

Substituent Effects on the Pyridine Ring

The introduction of electron-donating groups (EDGs) on the pyridine ring generally increases the electron density of the ring, which can affect the basicity of the pyridine nitrogen and the acidity of the sulfonamide proton. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring.

The effect of substituents on the acidity of sulfonamides has been studied, and it is known that electron-withdrawing groups on the aromatic ring attached to the sulfonamide group generally lower the pKa of the sulfonamide proton, making it more acidic rsc.orgnih.gov. While these studies often focus on benzenesulfonamides, the principles can be extended to pyridinylsulfonamides. The position of the substituent on the pyridine ring also plays a crucial role in determining its electronic influence due to resonance and inductive effects.

The Hammett equation can be a useful tool to quantify the electronic effects of substituents on the reactivity of the pyridine ring and the properties of the sulfonamide group sciepub.com. By correlating reaction rates or equilibrium constants with Hammett substituent constants (σ), a deeper understanding of the structure-property relationships can be obtained.

| Substituent Type | Expected Effect on Pyridine Ring | Potential Impact on Molecular Properties |

| Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) | Increases electron density | Increases basicity of pyridine nitrogen, may increase pKa of sulfonamide |

| Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -Cl) | Decreases electron density | Decreases basicity of pyridine nitrogen, may decrease pKa of sulfonamide |

Formation of Hybrid Chemical Architectures through Coupling Reactions

The strategic functionalization of the this compound scaffold and its analogues through transition-metal-catalyzed cross-coupling reactions represents a pivotal approach for the construction of complex, hybrid chemical architectures. These methodologies, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, thus allowing for the integration of the sulfonylpiperazine pyridine core with a diverse array of molecular fragments. Such synthetic strategies are instrumental in the exploration of novel chemical space and the development of molecules with tailored properties.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context, offering a versatile and efficient means to forge new bonds under relatively mild conditions. The reactivity of the pyridine ring and the piperazine moiety can be modulated to achieve selective transformations, leading to the generation of libraries of structurally diverse compounds.

For instance, the Suzuki-Miyaura coupling, which facilitates the formation of C-C bonds between organoboron compounds and organic halides, has been employed in the synthesis of biaryl derivatives of pyridines. This reaction is highly valued for its functional group tolerance and stereospecificity. In a relevant study, various 5-bromo-2-methylpyridin-3-amine derivatives were successfully coupled with a range of arylboronic acids. researchgate.net These reactions were typically carried out in a solvent mixture of 1,4-dioxane and water, utilizing a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium phosphate, with reaction temperatures ranging from 85 to 95 °C. researchgate.net This approach underscores the feasibility of arylating the pyridine core of similar structures.

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of C-N bonds between aryl halides and amines. This reaction is of particular importance for linking the this compound core to other aromatic or heteroaromatic systems via the secondary amine of the piperazine ring or by functionalizing the pyridine ring itself. The synthesis of N-arylpiperazines is a common application of this methodology in medicinal chemistry. chemicalbook.com The choice of palladium catalyst, phosphine ligand, and base is crucial for the success of these transformations, allowing for the coupling of a wide variety of substrates.

Furthermore, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, provides a powerful tool for the introduction of alkynyl moieties. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the extension of the molecular framework and the creation of rigid, linear structures.

The application of these coupling strategies to this compound and its analogues opens up avenues for the synthesis of novel hybrid molecules with potential applications in various fields of chemical and biological research. The ability to systematically modify the core structure by introducing different aryl, heteroaryl, or alkynyl groups is a key advantage of these synthetic methodologies.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions for the Synthesis of Pyridine and Piperazine Derivatives

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | 5-Bromo-2-methylpyridin-3-amine, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amine |

| Buchwald-Hartwig Amination | N-Boc-piperazine, Aryl halide | Palladium catalyst, Phosphine ligand, Base | N-Aryl-N'-Boc-piperazine |

| Sonogashira Coupling | Aryl halide, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl-alkyne |

Biological Activity and Molecular Mechanisms of 5 Piperazin 1 Ylsulfonyl Pyridin 2 Amine Derivatives in Vitro Studies

Enzyme and Kinase Inhibition Profiles

Derivatives built upon the aminopyridine and piperazine (B1678402) sulfonyl framework have been investigated for their inhibitory effects against several classes of enzymes and kinases. These studies highlight the potential of this chemical scaffold to selectively target ATP-binding sites and other functional domains on these proteins.

Cyclin-Dependent Kinase (CDK) Inhibition (CDK4/CDK6)

The 2-aminopyridine (B139424) moiety, often combined with a piperazine ring, is a key pharmacophore in a class of potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6). These kinases are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

Derivatives incorporating the pyrimidine-NH-pyridine motif with a tailed piperazine ring have shown significant inhibitory activity. The nitrogen atoms in the pyrimidine (B1678525) and pyridine (B92270) rings are considered fundamental for selectivity towards CDK6 over other kinases like CDK1. The piperazine ring extends towards the solvent-exposed region of the kinase's ATP-binding site. For instance, one analog featuring an acylated piperazine ring demonstrated high selectivity for CDK4 and CDK6 with IC₅₀ values of 13 and 18 nmol/L, respectively. The interaction with CDK6 often involves hydrogen bonds with conserved residues such as Val101 and Asp163, while the positively charged piperazine ring can be stabilized by interactions with Asp104 and Thr107.

Another related series based on a 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold also yielded potent CDK4/6 inhibitors. One such compound displayed excellent activity against CDK4/6 with Kᵢ values of 4 and 30 nmol/L, respectively, and maintained high selectivity when tested against a large panel of other kinases.

Table 1: In Vitro CDK4/CDK6 Inhibition Data for Selected Derivatives

| Compound Scaffold | Target | Potency (IC₅₀ / Kᵢ) |

|---|---|---|

| Acylated piperazine analog | CDK4 | IC₅₀ = 13 nmol/L |

| CDK6 | IC₅₀ = 18 nmol/L | |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4 | Kᵢ = 4 nmol/L |

Mitogen-Activated Protein Kinase (MAPK) and MK-2 Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the regulation of cellular processes like proliferation, differentiation, and stress responses. While direct studies on 5-(piperazin-1-ylsulfonyl)pyridin-2-amine derivatives are limited, research into structurally related 2-aminopyridine-based compounds has identified inhibitors of MAP4K4, a serine-threonine kinase involved in inflammation, cancer, and diabetes. This suggests that the 2-aminopyridine core is a viable starting point for developing inhibitors that target the MAPK cascade.

No specific in vitro data was found in the searched literature regarding the modulation of MAPK-activated protein kinase 2 (MK-2) by this compound derivatives.

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition in Microbial Systems (e.g., Mycobacterium tuberculosis)

Derivatives containing a piperazine sulfonyl-like linkage have been identified as potent inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis (Mtb). IMPDH is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, making it an attractive target for developing new anti-tubercular agents.

Research on a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues revealed their mechanism of action to be the inhibition of MtbIMPDH. Structure-activity relationship (SAR) studies established the importance of the piperazine and isoquinoline (B145761) rings for the inhibitory activity. Modifications to these core structures were explored to optimize potency. For example, one analogue showed an improved IC₅₀ against MtbIMPDH while maintaining on-target whole-cell activity. Another derivative demonstrated activity against IMPDH in both wild-type Mtb and a resistant mutant strain, highlighting its potential to overcome certain resistance mechanisms.

Table 2: Activity of Selected Piperazine Analogues against M. tuberculosis IMPDH

| Compound Feature | Target | Activity Noted |

|---|---|---|

| Piperazine and isoquinoline rings | MtbIMPDH | Essential for target-selective whole-cell activity. |

| Modified Analogue (Compound 47) | MtbIMPDH | Improved IC₅₀ against the enzyme. |

Modulation of Carbonic Anhydrase Isozymes

The sulfonamide group is a well-known zinc-binding pharmacophore present in many inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in processes like pH regulation and CO₂ transport. The piperazine moiety has also been investigated for its role in modulating CA activity, often acting as an activator.

Studies on various piperazine derivatives have shown that they can act as carbonic anhydrase activators (CAAs), particularly against cytosolic isoforms hCA I, II, and VII, while showing no activity against the membrane-associated hCA IV. The activation mechanism involves the piperazine participating in the proton shuttling between the zinc-coordinated water molecule and the surrounding medium. The activation constants (Kₐ) for these piperazine derivatives were typically in the micromolar range. For hCA I, Kₐ values were in the range of 32.6–131 µM; for hCA II, 16.2–116 µM; and for hCA VII, 17.1–131 µM. The structure-activity relationships were found to be complex and isoform-dependent.

Given that this compound derivatives contain both a sulfonamide and a piperazine moiety, they possess structural features that could lead to either inhibition (via the sulfonamide) or activation (via the piperazine) of CA isozymes, suggesting a complex potential for interaction.

Tyrosyl-tRNA Synthetase Inhibition

Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in protein synthesis, responsible for attaching tyrosine to its corresponding tRNA. It is a validated target for the development of new antibacterial agents. However, a review of the available literature did not identify any studies linking this compound or its direct derivatives to the inhibition of Tyrosyl-tRNA synthetase. The known inhibitors of TyrRS typically belong to different structural classes, such as adenosine (B11128) analogues or arylfuran derivatives.

Receptor Ligand Interactions and Neurotransmitter System Studies

The piperazine ring is a common scaffold in medicinal chemistry known for its ability to interact with various central nervous system (CNS) receptors. Derivatives of piperazine often exhibit activity at receptors for key neurotransmitters, including serotonin (B10506), dopamine, and histamine (B1213489).

The aminopyridine core can also influence CNS activity. For example, 4-aminopyridine (B3432731) is known to block potassium channels, which enhances the release of neurotransmitters like acetylcholine, dopamine, and serotonin.

While specific ligand binding studies for this compound are not detailed in the available literature, the general pharmacology of related piperazine derivatives provides insight into its potential activities:

Sigma Receptors: Piperazine derivatives have been shown to interact with both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The σ₁ receptor is a chaperone protein that modulates several neurotransmitter systems, including glutamatergic, dopaminergic, and serotonergic pathways. Certain piperazine compounds show a higher affinity for σ₁R over σ₂R.

Histamine H₃ Receptors: Some piperazine-containing compounds have been developed as high-affinity histamine H₃ receptor antagonists.

Serotonin 5-HT₆ Receptors: A series of 5-piperazinyl-3-sulfonylindazoles were identified as potent and selective 5-HT₆ receptor antagonists, indicating the utility of the piperazinyl-sulfonyl combination for targeting this receptor.

Adenosine A₂ₐ Receptors: Piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been developed as potent and selective inverse agonists of the human adenosine A₂ₐ receptor.

These findings suggest that the this compound scaffold has the potential to interact with multiple CNS receptors, though specific in vitro binding affinities and functional activities would require dedicated investigation.

Serotonin (5-HT) Reuptake Inhibition and Receptor Affinities (e.g., 5-HT1A)

The arylpiperazine scaffold is a well-established pharmacophore for serotonin 5-HT1A receptor ligands. mdpi.comnih.gov Research into novel arylpiperazine derivatives continues to yield compounds with significant affinity for this receptor, which is a key target in the treatment of psychiatric disorders. mdpi.comresearchgate.net

Studies on various arylpiperazine compounds have demonstrated high-affinity binding to the 5-HT1A receptor. For instance, certain synthesized N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine derivatives have shown Ki values as low as 1.2 nM. mdpi.com Similarly, other novel aryl piperazine derivatives designed to target both 5-HT1A and sigma-1 receptors have exhibited high affinities, with Ki values under 20 nmol/L for both targets. researchgate.net The functional activity of these compounds often differs, with some acting as weak partial agonists or antagonists at postsynaptic 5-HT1A receptors. researchgate.net While these findings underscore the importance of the piperazine moiety for 5-HT1A interaction, specific binding data for derivatives of this compound remains to be fully characterized.

Table 1: 5-HT1A Receptor Affinities of Various Arylpiperazine Derivatives This table presents data for related arylpiperazine compounds to provide context for the potential activity of this compound derivatives.

| Compound Class | Specific Derivative Example | 5-HT1A Receptor Affinity (Ki) | Reference |

|---|---|---|---|

| Tricyclo-decan-1-amine Derivatives | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 nM | mdpi.com |

| Dual 5-HT1A/Sigma-1 Ligands | Compound 27 (structure in source) | 0.44 nM | researchgate.net |

| Phenyl-substituted Pyridone Derivatives | Compound 3 (structure in source) | 17 nM | researchgate.net |

Broad Spectrum Receptor Activity Assessment and Mechanism Elucidation

Beyond single-target interactions, broader assessments are crucial for understanding a compound's full pharmacological profile. For instance, certain polyfunctionalized pyridines containing a piperidine (B6355638) moiety (related to piperazine) have been shown to interact with high affinity at sigma-1 (σ1R) and sigma-2 (σ2R) receptors, which are implicated in neurological disorders. nih.gov These studies reveal that structural modifications, such as the length of a linker chain, can significantly influence receptor affinity and selectivity. nih.gov While these results from related heterocyclic compounds are informative, a comprehensive receptor screening profile for this compound derivatives is not yet available in the scientific literature.

Equilibrative Nucleoside Transporter (ENT) Inhibition

Equilibrative nucleoside transporters (ENTs) are vital for nucleoside transport and are therapeutic targets in cancer and cardiovascular diseases. nih.gov Most known inhibitors are selective for the ENT1 subtype. nih.gov However, research has identified a piperazine-containing compound, 4-((4-(2-fluorophenyl) piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which is notably more selective for the ENT2 subtype over ENT1. nih.govnih.gov This discovery highlights the potential for piperazine derivatives to yield selective ENT inhibitors. At present, there are no published studies specifically investigating the activity of this compound derivatives on ENT proteins.

Antimicrobial Spectrum and Selectivity

The search for novel antimicrobial agents has led to the investigation of various heterocyclic structures, including those containing piperazine and pyridine rings.

Evaluation of Antibacterial Efficacy (e.g., against Chlamydia trachomatis, Gram-positive, Gram-negative bacteria)

The piperazine moiety is a component of numerous compounds with demonstrated antimicrobial activity. derpharmachemica.com A new series of pyridinyl sulfonyl piperazine derivatives has been developed as inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway in Gram-negative bacteria. nih.gov These compounds show potent antibiotic activity against wild-type Enterobacterales, including Klebsiella pneumoniae and Escherichia coli. nih.gov The lead compound from this series, JH-LPH-107, displayed impressive Minimum Inhibitory Concentrations (MICs) of 0.04 μg/mL against K. pneumoniae and 0.31 μg/mL against E. coli. nih.gov Other studies have reported on disubstituted piperazines that are more potent than the reference drug ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Antibacterial Activity of Related Sulfonyl Piperazine Derivatives

| Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridinyl Sulfonyl Piperazine (JH-LPH-107) | K. pneumoniae 10031 | 0.04 µg/mL | nih.gov |

| Pyridinyl Sulfonyl Piperazine (JH-LPH-107) | E. coli 25922 | 0.31 µg/mL | nih.gov |

Assessment of Antifungal Properties (e.g., against Candida albicans)

Derivatives containing the piperazine scaffold have also been evaluated for their antifungal potential. Studies on (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives have shown that while they may not inhibit the growth rate of Candida albicans, they can strongly inhibit the pathogen's morphological transition to its virulent hyphal form. nih.gov This anti-virulence approach represents a promising strategy for developing new antifungal therapies. Additionally, some new disubstituted piperazines have demonstrated notable antifungal activity, with Trichoderma viride being particularly sensitive. nih.gov Specific investigations into the antifungal properties of this compound derivatives have not yet been reported.

Anti-Proliferative and Anticancer Potency in Cell Models

Derivatives of this compound represent a class of compounds investigated for their potential as anticancer agents. The core structure, which combines a pyridine sulfonamide with a piperazine ring, serves as a versatile scaffold for developing targeted therapies. Research into these molecules has focused on their ability to inhibit cancer cell growth, elucidate the underlying cellular mechanisms, and identify specific molecular targets within cancer cells. In vitro studies using human cancer cell lines are fundamental to characterizing the biological activity and therapeutic potential of these compounds.

The anti-proliferative effects of various piperazine and pyridine derivatives have been evaluated against a broad spectrum of human cancer cell lines. nih.gov These studies are critical for determining the potency and selectivity of the compounds. The cytotoxicity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were tested for their anti-proliferative effects against four human cancer cell lines: chronic myeloid leukemia (K562), colon cancer (Colo-205), breast cancer (MDA-MB 231), and neuroblastoma (IMR-32). nih.gov Among the synthesized compounds, certain derivatives showed significant activity against all tested cell lines except K562. nih.gov Similarly, another study on indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety demonstrated potent activity against lung cancer (A549) and colon cancer (HCT-116) cells, with IC50 values comparable to the established anticancer drug Sunitinib. nih.gov

The following table summarizes the cytotoxic activity of selected piperazine-containing derivatives against various human cancer cell lines as reported in the literature.

| Compound Class | Cancer Cell Line | Cell Type | Reported IC50 (µM) | Source |

|---|---|---|---|---|

| Indolin-2-one with 4-phenylpiperazine-1-carbothiohydrazide | A549 | Lung Cancer | 3.59 | nih.gov |

| Indolin-2-one with 4-phenylpiperazine-1-carbothiohydrazide | HCT-116 | Colon Cancer | 4.57 | nih.gov |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivative (6d) | Colo-205 | Colon Cancer | - | nih.gov |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivative (6d) | MDA-MB 231 | Breast Cancer | - | nih.gov |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivative (6d) | IMR-32 | Neuroblastoma | - | nih.gov |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 | Breast Cancer | 1.00 | mdpi.com |

| Vindoline-piperazine conjugate (25) | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | mdpi.com |

Beyond assessing cytotoxicity, research has focused on understanding the molecular mechanisms by which these compounds exert their anti-proliferative effects. mdpi.com Key mechanisms investigated include the ability to halt the cell division cycle and to induce programmed cell death, known as apoptosis.

Studies on ciprofloxacin (B1669076) derivatives containing a piperazinyl moiety have shown that these compounds can cause cell cycle arrest, particularly at the G2/M phase, in both colorectal (HCT116) and non-small lung carcinoma (A549) cells. nih.gov Cell cycle arrest prevents cancer cells from progressing through the phases of division, thereby inhibiting tumor growth. mdpi.com This effect is often mediated by the regulation of key cell cycle proteins. For instance, treatment with a ciprofloxacin derivative led to the overexpression of p53 and Bax proteins, while decreasing the expression of p21 and bcl2 genes. nih.gov

In addition to disrupting the cell cycle, many piperazine derivatives induce apoptosis. nih.gov Apoptosis is a crucial pathway for eliminating cancerous cells in a controlled manner. The induction of apoptosis by these compounds can occur through various signaling pathways. mdpi.com For example, piperine, a compound containing a piperidine ring (structurally related to piperazine), has been shown to induce apoptosis by generating reactive oxygen species (ROS) and modulating pathways such as PI3K/Akt and MAPK. nih.gov The activation of caspases, which are key executioner proteins in the apoptotic cascade, is a common feature observed upon treatment with such compounds. nih.gov

The sulfonamide group present in this compound is a well-established pharmacophore for targeting a specific family of enzymes known as carbonic anhydrases (CAs). mdpi.comresearchgate.net Certain CA isoforms, particularly Carbonic Anhydrase IX (CAIX) and XII, are overexpressed in a variety of tumors and are not typically found in corresponding healthy tissues. nih.gov These tumor-associated CAs play a significant role in regulating the tumor microenvironment. By catalyzing the hydration of carbon dioxide to protons and bicarbonate, they contribute to extracellular acidosis, which promotes tumor proliferation, invasion, and metastasis. mdpi.com

Consequently, the development of sulfonamide-based inhibitors that selectively target CAIX and XII is a promising strategy in cancer therapy. nih.gov A study focused on dual inhibitors with a piperazine scaffold demonstrated good inhibitory activity against both the P-glycoprotein (P-gp) efflux pump and human Carbonic Anhydrase XII (hCA XII). nih.gov This dual-target approach aims to synergistically overcome multidrug resistance in cancer cells. Other research has identified oxathiino[6,5-b]pyridine 2,2-dioxides as a new class of isoform-selective, nanomolar inhibitors of CAIX and XII, which also exhibited good anti-proliferative properties on breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines. researchgate.netnih.gov The design of such molecules, including indoline-5-sulfonamides, leverages the sulfonamide moiety to effectively inhibit these cancer-related enzymes. mdpi.com

Structure Activity Relationship Sar Studies of 5 Piperazin 1 Ylsulfonyl Pyridin 2 Amine Analogues

Elucidation of Key Structural Features for Biological Activity (e.g., piperazine (B1678402), sulfonyl, and pyridine (B92270) moieties)

The molecular architecture of 5-(piperazin-1-ylsulfonyl)pyridin-2-amine is comprised of three key pharmacophoric components: a piperazine ring, a sulfonyl linker, and a 2-aminopyridine (B139424) core. The interplay of these moieties is fundamental to the biological activity of this class of compounds.

The piperazine ring is a widely utilized scaffold in medicinal chemistry due to its versatile nature. researchgate.netnih.gov It is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This feature allows for the introduction of various substituents at the N4-position, which can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The basicity of the piperazine nitrogens, with pKa values typically in the range of 8.5 to 10, suggests that they are likely to be protonated at physiological pH. This protonation can be critical for forming ionic interactions with biological targets and contributes to the aqueous solubility of the molecule. youtube.com The piperazine moiety can also act as a rigid spacer, orienting the other functional groups in a specific spatial arrangement for optimal receptor binding. researchgate.net The structural integrity of the piperazine ring is often crucial for maintaining activity, as modifications that increase flexibility, such as replacing it with an ethylenediamine group, can lead to a loss of potency.

The sulfonyl group acts as a key linker between the pyridine and piperazine rings. The sulfonamide linkage is a common feature in many biologically active molecules and is known for its chemical stability and its ability to act as a hydrogen bond acceptor. pharmacy180.com The geometry and electronic properties of the sulfonyl group help to fix the relative orientation of the aromatic and heterocyclic rings. In the broader context of sulfonamides, the sulfur atom must be directly attached to the aromatic ring, and the amino and sulfonyl groups are typically most effective when in a para-disposition on the benzene ring. pharmacy180.com While this compound features a pyridine ring, similar principles regarding the importance of the direct linkage and relative positioning of functional groups are likely to apply.

The 2-aminopyridine moiety serves as the core aromatic system. Pyridine and its derivatives are prevalent in a vast number of pharmaceuticals due to their ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules. The amino group at the 2-position is a critical feature, likely acting as a hydrogen bond donor. The position of this amino group is often crucial; for instance, in related sulfonamides, moving the amino group from a para to an ortho or meta position on a benzene ring can abolish antibacterial activity. pharmacy180.com This highlights the specific directional interactions that this group may be involved in.

Quantitative Analysis of Substituent Effects on Potency and Selectivity

Quantitative structure-activity relationship (QSAR) studies are instrumental in understanding how different substituents on a lead compound affect its biological potency and selectivity. While a specific QSAR study for this compound was not available in the reviewed literature, a study on a series of piperazine sulfonamide analogues as α-amylase inhibitors provides valuable insights into the potential effects of various substituents. The following table presents the in vitro α-amylase inhibitory activity (IC50) of a series of synthesized piperazine sulfonamide analogues.

| Compound | Substituent (R) | IC50 (µM) |

|---|---|---|

| 1 | 2-Fluorophenyl | 2.348 ± 0.444 |

| 2 | 3-Fluorophenyl | 2.064 ± 0.04 |

| 3 | 4-Fluorophenyl | 1.571 ± 0.05 |

| 4 | 2-Chlorophenyl | 2.411 ± 0.111 |

| 5 | 3-Chlorophenyl | 2.296 ± 0.113 |

| 6 | 4-Chlorophenyl | 2.21 ± 0.015 |

| 7 | 2-Bromophenyl | 2.118 ± 0.204 |

| 8 | 3-Bromophenyl | 2.201 ± 0.011 |

| 9 | 4-Bromophenyl | 2.198 ± 0.198 |

| 10 | 2-Nitrophenyl | 3.98 ± 0.397 |

| 11 | 3-Nitrophenyl | 3.87 ± 0.211 |

| 12 | 4-Nitrophenyl | 3.11 ± 0.001 |

| Acarbose (Standard) | - | 1.353 ± 0.232 |

From this data, several structure-activity relationships can be deduced. The position and nature of the substituent on the phenyl ring significantly influence the inhibitory activity. For instance, among the fluorophenyl analogues, the 4-fluoro substituent (Compound 3) exhibited the highest potency with an IC50 value of 1.571 ± 0.05 µM, which is comparable to the standard drug acarbose. nih.gov This suggests that an electron-withdrawing group at the para position is favorable for activity. A similar trend is observed for the chloro- and bromo-substituted analogues, where the para-substituted compounds generally show slightly better or comparable activity to their ortho- and meta-counterparts.

Conversely, the introduction of a nitro group, a strong electron-withdrawing group, resulted in a decrease in potency, with the 2-nitrophenyl analogue (Compound 10) being the least active in the series. This indicates that while electron-withdrawing character may be beneficial, the size and electronic nature of the substituent must be carefully balanced. These findings underscore the importance of systematic modifications to elucidate the electronic and steric requirements for optimal biological activity.

Positional Isomerism and Stereochemical Influences on Activity

The spatial arrangement of atoms within a molecule, including positional isomerism and stereochemistry, can have a profound impact on its biological activity. Positional isomerism in the context of this compound would involve altering the substitution pattern on the pyridine ring. For example, moving the sulfonylpiperazine group to the 3-, 4-, or 6-position, or shifting the amino group to other positions on the pyridine ring would result in different positional isomers.

In related heterocyclic compounds, such as prazosin analogues, the relative positions of substituents are critical for activity and selectivity. nih.gov Similarly, for sulfonamides, the para-relationship between the amino and sulfonyl groups on a benzene ring is essential for antibacterial activity, with ortho or meta arrangements leading to inactive compounds. pharmacy180.com While specific studies on the positional isomers of this compound are not extensively available, these general principles suggest that the 2,5-substitution pattern on the pyridine ring is likely optimized for its intended biological target. Any deviation from this arrangement could disrupt key interactions with the target protein, leading to a loss of activity.

Stereochemistry can also play a crucial role, particularly if substituents are introduced that create chiral centers. For example, substitution on the piperazine ring can introduce stereoisomers. In studies of prazosin-related compounds, the stereochemistry of substituents on the piperazine ring significantly influenced potency and selectivity, highlighting the presence of a well-defined, size- and spatially-oriented lipophilic pocket in the target receptor. nih.gov Although the parent compound this compound is achiral, the synthesis and evaluation of chiral analogues could provide valuable information about the stereochemical requirements of its binding site. Currently, there is a lack of published research specifically investigating the stereochemical influences on the activity of this class of compounds, representing an area for future investigation.

Conformational Analysis and Ligand-Binding Affinity Correlations

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of piperazine-containing compounds reveals that the piperazine ring typically adopts a chair conformation. nih.gov However, the presence of substituents can influence the energetic barrier for ring inversion. nih.gov

For N-acylated piperazines, the conformational behavior is further complicated by the hindered rotation around the amide bond, which can lead to the existence of different rotamers at room temperature. nih.gov The energy barriers for these conformational changes can be determined using techniques like temperature-dependent NMR spectroscopy. nih.gov In the case of this compound, the sulfonamide linkage will also impose certain conformational constraints.

The preferred conformation of the molecule in solution and, more importantly, in the bound state, will dictate which functional groups are available for interaction with the target protein. A strong correlation often exists between a ligand's ability to adopt a low-energy conformation that is complementary to the binding site and its binding affinity.

Pharmacophore modeling, which is often informed by conformational analysis, can help to identify the key chemical features and their spatial arrangement required for biological activity. For a series of 1-(2-pyrimidinyl)piperazine derivatives, a pharmacophore model consisting of 11 features was proposed to describe the binding to their hypothetical receptor. nih.gov This highlights the complexity of the interactions that can be involved.

While a detailed conformational analysis and ligand-binding affinity correlation study for this compound is not yet available in the public domain, the principles derived from related structures underscore the importance of understanding the molecule's conformational preferences. Such studies would be invaluable for the rational design of new analogues with improved potency and selectivity.

Computational and in Silico Investigations of 5 Piperazin 1 Ylsulfonyl Pyridin 2 Amine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in understanding the binding mode and affinity of the compound, providing a static snapshot of the ligand-protein complex.

For derivatives structurally related to 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine, docking studies have been instrumental in identifying key interactions within the active sites of various proteins. For instance, studies on similar piperazine-linked arylsulfonyl derivatives have been conducted against targets like Carbonic Anhydrase IX (CAIX), a protein implicated in cancer. nih.gov These simulations typically reveal that the sulfonamide group, a key feature of the target compound, acts as a critical anchor. It often forms hydrogen bonds with residues in the enzyme's active site, such as Thr200 and Pro202. nih.gov

The pyridine (B92270) and piperazine (B1678402) rings contribute to the binding through a network of hydrophobic and van der Waals interactions with non-polar amino acid residues like Val130 and Leu91. nih.gov The 2-amino group on the pyridine ring can serve as an additional hydrogen bond donor, further stabilizing the complex. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of these interactions. For analogous compounds, these scores can range from -7.0 to -9.0 kcal/mol, indicating a strong and favorable binding interaction. nih.gov

| Interacting Residue | Interaction Type | Functional Group Involved |

|---|---|---|

| His68 | Hydrogen Bond | Sulfonyl Oxygen |

| Gln71 | Hydrogen Bond | Piperazine Nitrogen |

| Gln92 | Hydrogen Bond | Sulfonyl Oxygen |

| Thr200 | Hydrogen Bond | Amino Group (Pyridine) |

| Pro202 | Hydrophobic Interaction | Pyridine Ring |

| Val130 | Hydrophobic Interaction | Piperazine Ring |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective on the ligand-protein complex over time. These simulations track the movements of atoms and molecules, providing insights into the conformational stability of the complex and the dynamics of the binding process. nih.gov

For complexes involving compounds similar to this compound, MD simulations are typically run for nanosecond timescales to assess the stability of the docked pose. nih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSF: This metric identifies the fluctuation of individual amino acid residues. Higher RMSF values in the binding site can indicate flexibility that accommodates the ligand, while fluctuations in loop regions are common. ijpsdronline.com

MD simulations confirm that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation, affirming the stability of the ligand's binding mode. nih.govnih.gov This dynamic analysis is crucial for validating the results of docking studies and provides a more realistic representation of the molecular interactions in a biological environment. nih.gov

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. elsevierpure.comnih.gov For this compound, DFT calculations provide fundamental information about its electronic properties, which govern its chemical behavior and interactions. nih.govresearchgate.netmdpi.com

The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity. researchgate.net

HOMO: This orbital represents the ability of a molecule to donate an electron. For this compound, the HOMO is typically localized on the electron-rich aminopyridine ring, indicating this region is the most probable site for electrophilic attack. nih.gov

LUMO: This orbital represents the ability of a molecule to accept an electron. The LUMO is often distributed over the sulfonyl group and the pyridine ring, suggesting these areas are susceptible to nucleophilic attack. nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key parameter for molecular stability. A smaller energy gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 | Electron-donating capability |

| LUMO Energy | -1.5 to -0.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is used to predict how a molecule will interact with other charged species. The map uses a color scale to denote different potential regions:

Red: Regions of high negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. These areas are favorable for electrophilic attack and hydrogen bond acceptance. In this compound, these regions are concentrated around the sulfonyl oxygens and the nitrogen atoms of the pyridine and piperazine rings. nih.gov

Blue: Regions of high positive electrostatic potential, usually located around hydrogen atoms attached to electronegative atoms. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors. The hydrogen atoms of the amino group and the piperazine N-H group are prominent positive regions. nih.gov

Green: Regions of neutral or near-zero potential, characteristic of non-polar areas like aromatic rings.

The MEP map provides a comprehensive picture of the molecule's reactivity and its potential for non-covalent interactions, which is highly valuable for understanding its binding behavior with protein targets. researchgate.net

In Silico ADMET Predictions (excluding observed toxicity profiles)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used early in the drug discovery process to predict the pharmacokinetic profile of a compound. frontiersin.org These predictions help to identify potential liabilities and guide the optimization of the molecule's properties. nih.govresearchgate.netmdpi.com

For this compound, ADMET predictions suggest the following profile:

Absorption: The compound is predicted to have moderate to good human intestinal absorption (HIA). Parameters such as the polar surface area (PSA) are used to estimate membrane permeability. frontiersin.org Its Caco-2 permeability is generally predicted to be in the moderate range.

Distribution: The molecule is expected to have a moderate volume of distribution (VD). Predictions for plasma protein binding (PPB) vary but often indicate significant binding. The ability to cross the blood-brain barrier (BBB) is typically predicted to be low due to the polar sulfonamide and piperazine groups.

Metabolism: The compound is likely metabolized by cytochrome P450 (CYP) enzymes in the liver. In silico models can predict whether the compound is a substrate or inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6). Piperazine-containing compounds are often substrates for these enzymes. frontiersin.org

| ADME Property | Predicted Outcome | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Potential for oral administration |

| Caco-2 Permeability | Moderate | Indicates absorption across the gut wall |

| Blood-Brain Barrier (BBB) Permeation | Low | Reduced potential for central nervous system effects |

| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions |

| P-glycoprotein Substrate | Yes | Can be actively transported out of cells |

Predictive Modeling for Drug-Likeness, Lead Optimization, and Biological Target Prediction

Drug-Likeness: This is assessed using established guidelines like Lipinski's Rule of Five. mdpi.com this compound generally complies with these rules, possessing a molecular weight under 500 Da, an appropriate number of hydrogen bond donors and acceptors, and a calculated logP value within the acceptable range. This compliance suggests a higher probability of good oral bioavailability. mdpi.com

Lead Optimization: If initial screening reveals suboptimal properties (e.g., poor solubility, metabolic instability), computational models can be used to suggest structural modifications. nih.gov For example, models might propose altering substituents on the pyridine or piperazine rings to improve pharmacokinetic parameters while maintaining or enhancing binding affinity for the target protein. nih.gov

Biological Target Prediction: In silico target prediction tools, or "target fishing," use the compound's structure to screen against databases of known protein targets. These methods can identify potential primary targets or uncover off-target interactions. For a molecule like this compound, which contains common pharmacophores like piperazine and arylsulfonamide, potential targets could include kinases, G-protein coupled receptors (like serotonin (B10506) receptors), and metalloenzymes such as carbonic anhydrases. nih.gov

These predictive models are essential for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline and reducing costs. mdpi.com

Analytical Methodologies for the Characterization and Quantification of 5 Piperazin 1 Ylsulfonyl Pyridin 2 Amine

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine, specific signals corresponding to the different types of protons are expected. The pyridine (B92270) ring protons would appear as distinct multiplets in the aromatic region. The protons of the piperazine (B1678402) ring typically show signals in the aliphatic region, with those closer to the electron-withdrawing sulfonyl group appearing at a lower field (downfield). The N-H protons of the piperazine and the amine group on the pyridine ring would appear as broad singlets that can be confirmed by D₂O exchange.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon atoms of the pyridine ring would resonate in the downfield region characteristic of aromatic systems. The methylene (B1212753) (-CH₂-) carbons of the piperazine ring would appear in the aliphatic region of the spectrum. The carbon attached to the primary amine group (C-2) and the carbon attached to the sulfonyl group (C-5) on the pyridine ring can be distinguished based on their chemical shifts influenced by the respective substituents.

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar chemical structures and functional groups.

| Atom Type | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 8.5 | 110 - 160 |

| Piperazine Ring Protons | 2.8 - 3.5 | 45 - 55 |

| Amine (NH₂) Protons | 6.0 - 7.0 (broad) | N/A |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS is used to verify that the experimentally measured exact mass corresponds to the theoretical mass calculated from its molecular formula, C₉H₁₄N₄O₂S. bldpharm.com Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺ for analysis. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental formula, distinguishing it from other potential structures with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₄O₂S |

| Theoretical Monoisotopic Mass | 242.0837 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. The presence of the primary amine (-NH₂) and secondary amine (-NH-) groups would be indicated by N-H stretching vibrations. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are highly characteristic and appear in a specific region of the spectrum. Vibrations associated with the pyridine ring and the C-H bonds of the piperazine ring would also be present.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Secondary Amine (NH) | N-H Stretch | 3300 - 3500 |

| Sulfonamide (SO₂) | Asymmetric & Symmetric S=O Stretch | 1350 - 1300 & 1160 - 1140 |

| Aromatic Ring | C=C & C=N Stretch | 1600 - 1450 |

Elemental Compositional Analysis

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This method is fundamental for confirming the empirical formula of a newly synthesized batch of this compound and assessing its purity. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₉H₁₄N₄O₂S). A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 44.61% |

| Hydrogen | H | 1.008 | 14.112 | 5.83% |

| Nitrogen | N | 14.007 | 56.028 | 23.12% |

| Oxygen | O | 15.999 | 31.998 | 13.21% |

| Sulfur | S | 32.06 | 32.06 | 13.23% |

| Total | | | 242.297 | 100.00% |

Chromatographic Separations and Quantification Methods

Chromatographic techniques are essential for separating the target compound from impurities and for its precise quantification in complex matrices such as biological fluids or pharmaceutical formulations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of chemical compounds. nih.gov This technique combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. An LC-MS/MS method for this compound would typically involve a reversed-phase high-performance liquid chromatography (HPLC) column (e.g., a C18 column) to separate the analyte from other components in the sample. nih.gov

Following chromatographic separation, the compound is ionized, typically using ESI, and detected by the mass spectrometer. For quantitative analysis, Selected Reaction Monitoring (SRM) is often employed. In SRM, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides a high degree of selectivity and sensitivity, enabling accurate quantification even at very low concentrations. The method would be validated for parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.gov

Table 5: Typical Parameters for an LC-MS/MS Quantification Method

| Parameter | Description |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water/Ammonium (B1175870) Formate (B1220265) buffer |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 243.1 |

| Product Ion (Q3) | Specific fragment ion determined by infusion experiments |

Utility as a Derivatization Reagent in Analytical Chemistry

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. researchgate.net This often involves enhancing detectability (e.g., by adding a chromophore for UV-Vis detection or a fluorophore for fluorescence detection) or improving separation characteristics for methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). psu.edugreyhoundchrom.com The bifunctional nature of this compound offers theoretical versatility in this regard.

Theoretical Applications in Analyte Derivatization:

The secondary amine of the piperazine ring is a nucleophilic site that can react with various functional groups. This is a common feature exploited in other piperazine-based derivatization agents. For instance, similar sulfonyl piperazine compounds have been successfully developed to react with the carboxyl groups of free fatty acids, significantly enhancing their retention in reversed-phase liquid chromatography and their response in mass spectrometry (MS). nih.gov Likewise, piperazine derivatives are used to tag peptides at their carboxyl groups, improving ionization efficiency for MS analysis. nih.govsigmaaldrich.com

Based on these established principles, this compound could theoretically be employed to derivatize analytes containing functional groups such as carboxylic acids, acyl chlorides, or isothiocyanates.

Reaction with Carboxylic Acids: In the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the secondary amine of the piperazine moiety could form a stable amide bond with a carboxylic acid. This reaction would tag the analyte with the pyridin-2-amine structure, which can aid in ionization for mass spectrometry. nih.gov

Reaction with Isothiocyanates: The amine groups can react with isothiocyanates to form thiourea (B124793) derivatives. This is a common reaction used to tag primary and secondary amines. nih.gov Analytes containing an isothiocyanate group could be derivatized to enhance their detection.

Reaction with Carbonyl Compounds: The primary 2-aminopyridine (B139424) moiety could potentially react with aldehydes and ketones to form Schiff bases, although this is generally less common for derivatization compared to reactions with acylating or alkylating agents.

The introduction of the this compound tag onto an analyte would confer several analytical advantages. The pyridine and piperazine rings increase the mass of the analyte, which can be beneficial in mass spectrometry by shifting the derivative's mass-to-charge ratio (m/z) to a clearer region of the spectrum. Furthermore, the basic nitrogen atoms in the pyridine and piperazine rings can readily accept a proton, making the resulting derivative highly responsive to positive-ion electrospray ionization mass spectrometry (ESI-MS), thereby lowering detection limits. nih.gov

The following interactive data table summarizes the potential applications of this compound as a derivatization reagent based on the reactivity of its functional groups.

Table 1: Potential Derivatization Applications of this compound

| Analyte Functional Group | Reactive Site on Reagent | Type of Linkage Formed | Potential Analytical Enhancement |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Piperazine secondary amine | Amide | Improved reversed-phase HPLC retention; Enhanced ESI-MS signal (positive mode) |

| Isothiocyanate (-NCS) | Primary or secondary amine | Thiourea | Introduction of a UV-active tag; Enhanced ESI-MS signal |

| Acyl Halide (-COX) | Piperazine secondary amine | Amide | Stabilization of reactive analytes; Improved chromatographic properties |

Research Findings from Analogous Compounds:

Detailed research on related structures provides a strong basis for these theoretical applications. Studies on various piperazine derivatives show that they are effective for improving the detection of a wide range of molecules. For example, a study published in Talanta describes a new sulfonyl piperazinyl reagent, Tmt-PP, which significantly enhanced the MS response for approximately 80% of measured free fatty acids, particularly for short- and medium-chain variants that are typically difficult to analyze. nih.gov Another study in the Journal of Pharmaceutical and Biomedical Analysis highlighted the use of a piperazine-containing chiral derivatization reagent for the ultrasensitive detection of amine enantiomers by HPLC-MS/MS.

The 2-aminopyridine moiety is also a well-established derivatization group, famously used in glycan analysis. While the specific utility of this compound itself as a derivatization agent is not yet established in the literature, its constituent parts have a proven track record in analytical chemistry, suggesting it is a candidate for future development in this area.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 5-(dimethylamino)naphthalene-1-sulfonyl piperazine (Dns-PP) |

| N²,N²,N⁴,N⁴-tetramethyl-6-(4-(piperazin-1-ylsulfonyl)phenyl)-1,3,5-triazine-2,4-diamine (Tmt-PP) |

| 1-(2-pyridyl)piperazine (2-PP) |

| 1-(2-pyrimidyl)piperazine (2-PMP) |

Patent Landscape and Intellectual Property in 5 Piperazin 1 Ylsulfonyl Pyridin 2 Amine Chemistry

Analysis of Patented Synthetic Routes and Process Innovations

The synthesis of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine and its precursors is predominantly detailed within patents for more complex active pharmaceutical ingredients (APIs), particularly cyclin-dependent kinase (CDK) inhibitors. A key intermediate in many of these patented syntheses is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

One of the common patented approaches to this intermediate begins with the reaction of a 2-nitro-5-halopyridine with piperazine (B1678402). This is followed by the protection of the second nitrogen of the piperazine ring, typically with a tert-butyloxycarbonyl (Boc) group, and subsequent reduction of the nitro group to an amine. nih.gov

A notable innovation in the synthesis of this key intermediate is described in a Chinese patent application. This method focuses on improving the reduction step of a compound III to yield the product IV (5-(N-BOC-piperazin-1-yl) pyridine-2-amine). The innovation lies in the addition of an inorganic salt, such as ammonium (B1175870) chloride or sodium bicarbonate, during the reduction process. This addition is reported to effectively inhibit the formation of azo impurities, which simplifies the purification process and ensures higher product quality and yield. google.com

Another patented method for preparing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves a two-step process starting from 2-aminopyridine (B139424). The first step is an iodination reaction to produce 2-amino-5-iodopyridine. This is followed by a coupling reaction with piperazine-1-carboxylic acid tert-butyl ester. This approach is presented as having a shorter synthetic route, leading to a higher yield of the target product and being more cost-effective. google.com Furthermore, a photocatalytic synthesis method has also been patented, which involves the reaction of 2-aminopyridine with piperazine-1-tert-butyl formate (B1220265) in the presence of an acridine (B1665455) salt photocatalyst and an oxidant under light irradiation. google.com

While the synthesis of the precursor amine is well-documented, the subsequent sulfonation of the piperazine nitrogen to yield this compound is often a subsequent step detailed within the broader synthesis of the final API. This transformation typically involves the reaction of the unprotected piperazine moiety with a suitable sulfonylating agent.

Table 1: Patented Synthetic Routes for Key Intermediates

| Starting Material(s) | Key Transformation(s) | Patented Innovation | Resulting Intermediate |

|---|---|---|---|

| 2-nitro-5-halopyridine, Piperazine | Nucleophilic aromatic substitution, N-Boc protection, Nitro reduction | Standard route for CDK4/6 inhibitors nih.gov | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate |

| Compound I, Compound II | Substitution reaction, Nitro reduction | Addition of inorganic salt to inhibit azo impurity formation google.com | 5-(N-BOC-piperazin-1-yl) pyridine-2-amine |

| 2-aminopyridine | Iodination, Coupling with Boc-piperazine | Shorter, higher-yielding, and more cost-effective route google.com | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate |

| 2-aminopyridine, Piperazine-1-tert-butyl formate | Photocatalytic reaction with an acridine salt photocatalyst | Novel photocatalytic approach google.com | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate |

Intellectual Property Associated with Pharmacological Applications and Analogues

The vast majority of intellectual property associated with this compound is linked to its use as a scaffold in the development of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs). Derivatives of this compound have been patented as potent inhibitors of CDK4 and CDK6, which are crucial regulators of the cell cycle. The dysregulation of the CDK4/6 pathway is a common feature in many cancers, making these inhibitors valuable therapeutic agents. researchgate.net

Patents for CDK inhibitors like Ribociclib and Palbociclib feature moieties derived from this compound. These patents typically claim a broad genus of compounds, their use in treating proliferative diseases such as cancer, and pharmaceutical compositions containing them. The core structure provided by this compound is often crucial for the molecule's ability to bind to the ATP-binding pocket of the CDK enzyme.

Beyond oncology, the intellectual property landscape for analogues of this compound extends to other therapeutic areas. For instance, some piperazino-sulfonamides have been patented for their antiparasitic and anthelmintic effects. While not the exact compound, this highlights the broader pharmacological potential of this class of molecules.

Table 2: Patented Pharmacological Applications of Derivatives

| Therapeutic Area | Target | Patented Application | Example Drug Scaffolds |

|---|---|---|---|

| Oncology | CDK4, CDK6 | Treatment of proliferative diseases, including breast cancer researchgate.net | Ribociclib, Palbociclib |

| Infectious Diseases | Parasites, Helminths | Antiparasitic and anthelmintic agents | Various piperazino-sulfonamides |

Strategies for Process Scale-Up and Commercialization Insights

The successful commercialization of a pharmaceutical ingredient relies on a robust and scalable synthetic process. For APIs derived from this compound, several general and specific strategies for process scale-up are relevant.

A key consideration in the scale-up of piperazine-containing compounds is the potential for the formation of di-substituted byproducts. In many lab-scale syntheses, an excess of piperazine is used to minimize this. However, on a commercial scale, this can be inefficient. The use of protecting groups, such as the Boc group, is a common strategy to ensure mono-substitution, although this adds extra steps to the synthesis (protection and deprotection). nih.gov The development of one-pot, one-step synthetic procedures for monosubstituted piperazines is an area of active research to improve efficiency for large-scale manufacturing. nih.gov

For CDK4/6 inhibitors like Palbociclib, the commercial manufacturing process has been a subject of detailed process research and development. This includes optimizing the regioselectivity of key coupling reactions and developing robust crystallization processes to control the particle size and polymorphic form of the final API. acs.orgacs.org The selection of appropriate solvents and reagents that are both effective and suitable for large-scale use (in terms of safety, cost, and environmental impact) is a critical aspect of this optimization.